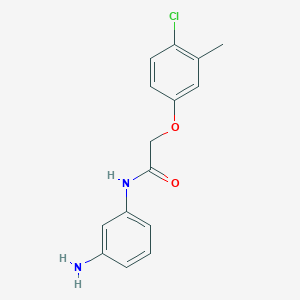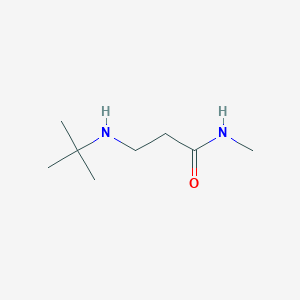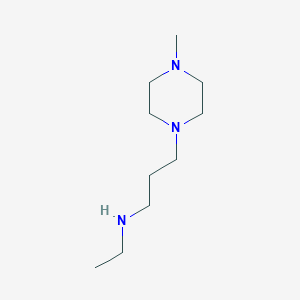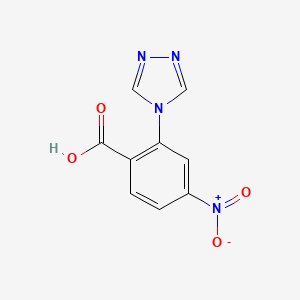
N-(2-Chlorobenzyl)-4-(2,4-dichlorophenoxy)-1-butanamine
Descripción general
Descripción
N-(2-Chlorobenzyl)-4-(2,4-dichlorophenoxy)-1-butanamine, also known as this compound or CBDPB, is an organic compound belonging to the class of benzyls. It is a white crystalline solid, soluble in water and alcohol, with a molecular weight of 308.1 g/mol. CBDPB has a variety of uses, including as a precursor to other organic compounds, as a plant growth regulator, and as a pharmaceutical intermediate.
Aplicaciones Científicas De Investigación
Analytical Methods
- Forensic Analysis and Separation Techniques : N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA) and 1-(3,4-methylenedioxyphenyl)-2-butanamine exhibit similar mass spectral fragmentation patterns, including a common base peak at m/z 58. This similarity necessitates the use of liquid chromatography methods to differentiate these compounds for forensic analysis (Noggle et al., 1991).
Chemical Synthesis and Structure
- Synthesis and Crystal Structure : Research has been conducted on the synthesis of compounds with similar chemical structures, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, highlighting the methodologies for creating complex molecular structures (Zou Xia, 2001).
Pharmacological Studies
- Novel Therapeutic Classes : Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, related to the compound of interest, have been studied as potential psychotherapeutic agents, especially in the class of entactogens (Nichols et al., 1986).
Biological Applications
- Anticonvulsant Agents : Studies have synthesized libraries of compounds, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are structurally related to the compound , for potential use as anticonvulsant agents (Kamiński et al., 2015).
Herbicidal Applications
- Herbicidal Activity : There's research into compounds like 4-(2,4-dichlorophenoxy)butyric acid, which are structurally related and have been used as herbicides, indicating the potential agricultural applications of such chemicals (Charles et al., 2000).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3NO/c18-14-7-8-17(16(20)11-14)22-10-4-3-9-21-12-13-5-1-2-6-15(13)19/h1-2,5-8,11,21H,3-4,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBOIHAEFINMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCCOC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)









![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)

![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)